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Optimizing Intermittent Dosing of BMS-986260 to Mitigate Side Effects: A Technical Resource

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the experimental use of **BMS-986260**, a potent and selective TGF- β receptor 1 (TGF β R1) inhibitor. The following information is intended to aid in the design of preclinical studies by providing insights into optimizing dosing schedules to reduce potential side effects while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BMS-986260**?

A1: **BMS-986260** is a potent, selective, and orally bioavailable small molecule inhibitor of the TGF β R1 kinase.[1][2][3] By inhibiting TGF β R1, it blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF- β signaling pathway.[1][4] This pathway is implicated in various cellular processes, including immune suppression in the tumor microenvironment.[1]

Q2: What are the known side effects associated with continuous daily dosing of **BMS-986260** in preclinical models?

A2: Continuous daily dosing of TGFβR1 inhibitors, including **BMS-986260**, has been associated with class-based cardiovascular (CV) toxicities in preclinical species.[1][2] In studies with **BMS-986260**, daily administration in rats led to hyperproliferation of chondrocytes in the







femoral epiphysis, thickening of the cardiac atrioventricular valve, and inflammation of the aortic vasculature.[4] These findings highlight the on-target cardiovascular risks associated with sustained inhibition of the TGF-β pathway.

Q3: Is there an established intermittent dosing schedule that can reduce these side effects?

A3: Yes, an intermittent dosing regimen of 3 days on, 4 days off has been investigated.[1][2][5] This schedule was shown to mitigate the cardiovascular toxicities observed in one-month toxicology studies in dogs.[1][5] Importantly, this intermittent dosing provided similar anti-tumor efficacy as continuous daily dosing when used in combination with an anti-PD-1 antibody in a murine colorectal cancer model.[1]

Q4: Was the intermittent dosing schedule successful in all preclinical species?

A4: No. While the "3 days on, 4 days off" schedule mitigated cardiovascular toxicity in dogs, it did not prevent valvulopathy in rats.[4][5] These species-specific differences in toxicity are a critical consideration for researchers. The mechanism-based cardiovascular findings in rats ultimately led to the termination of the clinical development of **BMS-986260**.[6][7]

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Cardiovascular abnormalities (e.g., valvulopathy, aortic inflammation) in rodent models.	On-target toxicity from continuous inhibition of the TGFβR1 pathway.	Implement an intermittent dosing schedule, such as "3 days on, 4 days off," to allow for a "drug holiday."[1][2] Monitor cardiovascular health closely using appropriate invivo imaging and histological techniques.
Reduced anti-tumor efficacy with intermittent dosing.	Insufficient target engagement due to the drug holiday.	Confirm target engagement by measuring pSMAD2/3 levels in whole blood or tumor tissue at various time points during the dosing cycle.[6] It has been shown that the "3 days on, 4 days off" schedule maintained efficacy comparable to daily dosing.[1]
Inconsistent results between different preclinical species.	Species-specific differences in sensitivity to TGFβR1 inhibition-related toxicities.	Be aware that toxicological profiles can differ between species, as seen with dogs and rats for BMS-986260.[4][5] Carefully select the animal model that is most relevant to the research question and consider including multiple species in toxicology assessments if feasible.

Experimental Protocols

Protocol 1: Evaluation of an Intermittent Dosing Schedule in a Murine Cancer Model

This protocol is based on the methodology used to assess the efficacy of **BMS-986260** in combination with an anti-PD-1 antibody in a murine colorectal cancer (MC38) model.[1]



- Animal Model: C57BL/6 mice bearing established MC38 tumors.
- Treatment Groups:
 - Vehicle control
 - BMS-986260 administered daily (e.g., 3.75 mg/kg, oral gavage)
 - BMS-986260 administered intermittently (e.g., 3.75 mg/kg, oral gavage, for 3 consecutive days followed by 4 days of no treatment)
 - Anti-PD-1 antibody (intraperitoneal injection, e.g., every 3-4 days)
 - Combination of intermittent BMS-986260 and anti-PD-1 antibody
- Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumor volume reaches a predetermined endpoint.
- Efficacy Readouts:
 - Measure tumor volume regularly (e.g., 2-3 times per week).
 - Monitor animal body weight as a general indicator of toxicity.
 - At the end of the study, collect tumors for pharmacodynamic and immunological analysis (e.g., pSMAD2/3 levels, intratumoral CD8+ T-cell infiltration).[1]
- Toxicity Assessment:
 - Perform regular clinical observations.
 - At the study endpoint, conduct a gross necropsy and collect major organs (especially the heart and aorta) for histopathological analysis.

Data Presentation

Table 1: In Vitro Potency of BMS-986260



Assay	Cell Line/Target	IC50 / Kiapp
TGFβR1 Inhibition (human)	Kiapp = 0.8 nM	
TGFβR1 Inhibition (mouse)	Kiapp = 1.4 nM	
pSMAD2/3 Nuclear Translocation	MINK cells	IC50 = 350 nM
pSMAD2/3 Nuclear Translocation	NHLF cells	IC50 = 190 nM
TGF-β mediated Treg induction	IC50 = 230 nM	

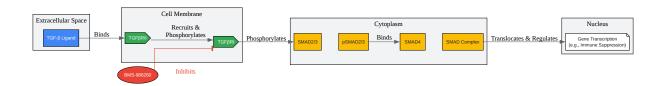
Data compiled from multiple sources.[1][3]

Table 2: Preclinical Dosing and Outcomes for BMS-986260

Dosing Regimen	Preclinical Species	Efficacy Outcome	Safety/Toxicity Outcome
Daily Dosing (3.75 mg/kg)	Mouse (MC38 model)	Robust anti-tumor response.[6][7]	Not explicitly detailed in efficacy studies, but class-based CV toxicity is a known risk.[1]
Intermittent Dosing (3 days on, 4 days off)	Mouse (MC38 model)	Similar efficacy to daily dosing.[1]	Not explicitly detailed in efficacy studies.
Daily Dosing	Rat & Dog	N/A	Cardiovascular toxicities observed.[1]
Intermittent Dosing (3 days on, 4 days off)	Rat	N/A	Did not prevent valvulopathy.[4][5]
Intermittent Dosing (3 days on, 4 days off)	Dog	N/A	Mitigated cardiovascular toxicities.[1][5]



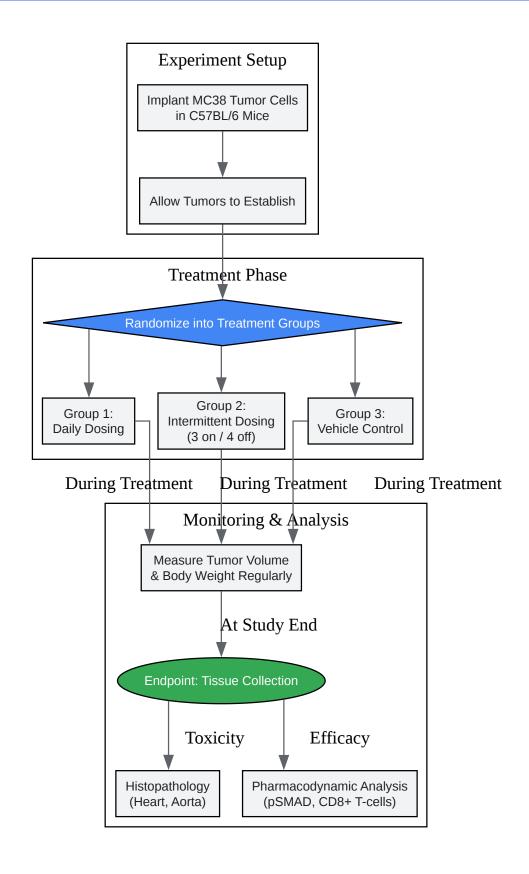
Visualizations



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Caption: TGF- β signaling pathway and the inhibitory action of **BMS-986260**.





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Caption: Workflow for evaluating intermittent dosing of BMS-986260 in vivo.



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